2-Benzothiazoleacetonitrile,alpha-oxo-(9CI)
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Overview
Description
2-Benzothiazoleacetonitrile,alpha-oxo-(9CI) is a chemical compound with the molecular formula C9H4N2OS. It is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dye stuffs . This compound is characterized by its pale yellow to brown crystalline appearance and is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazoleacetonitrile,alpha-oxo-(9CI) typically involves the reaction of benzothiazole with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Benzothiazoleacetonitrile,alpha-oxo-(9CI) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve industrial-grade quality .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazoleacetonitrile,alpha-oxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while reduction can produce benzothiazole derivatives with different functional groups .
Scientific Research Applications
2-Benzothiazoleacetonitrile,alpha-oxo-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzothiazoleacetonitrile,alpha-oxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzimidazolylacetonitrile
- 5-Iodosalicylaldehyde
- 2-Furoylacetonitrile
- 4-Iodobenzaldehyde
- Malononitrile
- 5-Bromo-2-furaldehyde
- 1-Naphthaldehyde
Uniqueness
2-Benzothiazoleacetonitrile,alpha-oxo-(9CI) stands out due to its unique structure and reactivity, which make it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance compared to similar compounds .
Properties
CAS No. |
157764-44-8 |
---|---|
Molecular Formula |
C9H4N2OS |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
1,3-benzothiazole-2-carbonyl cyanide |
InChI |
InChI=1S/C9H4N2OS/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9/h1-4H |
InChI Key |
AEGNEAPEMMUCIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)C#N |
Synonyms |
2-Benzothiazoleacetonitrile,alpha-oxo-(9CI) |
Origin of Product |
United States |
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